2-(Propan-2-yloxy)-4-propoxybenzoic acid

Overview

Description

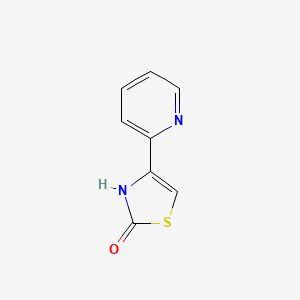

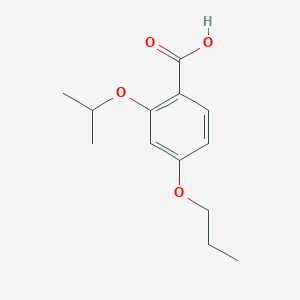

“2-(Propan-2-yloxy)-4-propoxybenzoic acid” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties can be inferred from its name. The “2-(Propan-2-yloxy)” part indicates that a propoxy group is attached to the second carbon of the benzoic acid molecule. The “4-propoxy” part indicates that a propoxy group is attached to the fourth carbon of the benzoic acid molecule1.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of benzoic acid with appropriate reagents to introduce the propoxy groups at the correct positions. However, specific synthesis methods for this compound are not readily available in the literature. Retrosynthetic analysis could be a useful approach for designing a synthesis route2.Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It would consist of a benzoic acid core with propoxy groups attached at the 2nd and 4th positions. However, specific structural details or crystallographic data for this compound are not readily available3.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a derivative of benzoic acid, it might be expected to undergo reactions typical of carboxylic acids and ethers. However, specific reaction data for this compound are not readily available4.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred to some extent from its structure. As a carboxylic acid, it would be expected to exhibit acidic properties. The presence of ether groups could confer some degree of polarity and potentially influence its solubility in different solvents. However, specific physical and chemical property data for this compound are not readily available16.Scientific Research Applications

Specific Scientific Field

This application falls under the field of Renewable Energy Technologies , specifically in the development of Organic Solar Cells (OSC) .

Summary of the Application

The compound is used in the anode of OSC devices. It’s modified with a 4-[4-(4-propan-2-yloxy-N-(4-propan-2-yloxyphenyl)anilino)phenyl] benzoic acid (PANPBA) to create a self-assembled hole transport interface .

Methods of Application or Experimental Procedures

The anode of the OSC device is modified with PANPBA. This is done to understand the effects of thermal annealing on trap density .

Results or Outcomes

The study focused on analyzing the effects of thermal annealing on the charge-carrying properties of P3HT: PCBM molecular-based organic solar cell devices .

2. Synthesis of Dithiocarbamate Ester of a Carboxylic Acid

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in the synthesis of Dithiocarbamate Ester of a Carboxylic Acid .

Summary of the Application

The compound, (iPr)2NC(=S)SCH2C(=O)OH (1), was synthesized by conventional methods and its X-ray crystal structure was determined .

Methods of Application or Experimental Procedures

The compound was prepared in good yield (60%) from a two-step reaction. The in situ reaction of N, N-diisopropylamine, carbon disulfide, and sodium hydroxide generated the dithiocarbamate, which was then reacted with sodium chloroacetate .

Results or Outcomes

X-ray crystallography on 1 confirms the formulation and reveals a nearly orthogonal relationship between the planar NCS2 and C2O2 residues .

3. Synthesis of Boronic Acids

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in the synthesis of Boronic Acids .

Summary of the Application

The compound, 2-Isopropoxyphenylboronic acid, is synthesized from 2-(Propan-2-yloxy)-4-propoxybenzoic acid .

Methods of Application or Experimental Procedures

The compound is prepared through a series of reactions involving N, N-diisopropylamine, carbon disulfide, and sodium hydroxide .

Results or Outcomes

The product, 2-Isopropoxyphenylboronic acid, is used in Suzuki arylation and Palladium-catalyzed Suzuki-Miyaura reaction .

4. Synthesis of Boronic Acids

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in the synthesis of Boronic Acids .

Summary of the Application

The compound, 2-Isopropoxyphenylboronic acid, is synthesized from 2-(Propan-2-yloxy)-4-propoxybenzoic acid .

Methods of Application or Experimental Procedures

The compound is prepared through a series of reactions involving N, N-diisopropylamine, carbon disulfide, and sodium hydroxide .

Results or Outcomes

The product, 2-Isopropoxyphenylboronic acid, is used in Suzuki arylation and Palladium-catalyzed Suzuki-Miyaura reaction .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to prevent exposure and potential harm. However, specific safety data for this compound are not readily available578.

Future Directions

The future directions for research on this compound would depend on its potential applications. If it were found to have useful biological activity, for example, it could be further investigated as a potential pharmaceutical. Alternatively, if it had interesting chemical reactivity, it could be studied further from a synthetic chemistry perspective91011. However, without more specific information on this compound, it’s difficult to predict future research directions.

properties

IUPAC Name |

2-propan-2-yloxy-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-4-7-16-10-5-6-11(13(14)15)12(8-10)17-9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYZTRCCNNMMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C(=O)O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propan-2-yloxy)-4-propoxybenzoic acid | |

CAS RN |

1154275-97-4 | |

| Record name | 2-(propan-2-yloxy)-4-propoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438633.png)

![1-(2-aminoethyl)-N-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438634.png)

![4-[2-(Bromomethyl)-4-nitrophenyl]morpholine](/img/structure/B1438640.png)

![N-(benzo[d]thiazol-2-ylmethyl)acetamide](/img/structure/B1438641.png)

![Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1438648.png)

![[Ethyl(methyl)sulfamoyl]amine](/img/structure/B1438652.png)